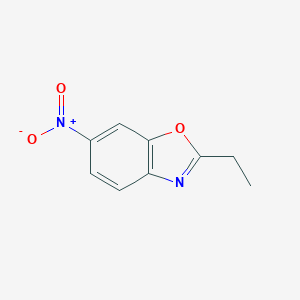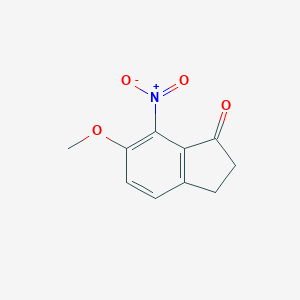
6-Methoxy-7-nitro-1-indanone
Übersicht
Beschreibung
6-Methoxy-7-nitro-1-indanone is a chemical compound with the molecular formula C10H9NO4 and a molecular weight of 207.18 .
Synthesis Analysis
The synthesis of 6-Methoxy-7-nitro-1-indanone involves several steps. The Nazarov reaction of chalcone in the presence of trifluoroacetic acid yields 6-methoxy-3-phenyl-1-indanone . The reaction with bromine in diethyl ether then gives 2-bromo-6-methoxy-3-phenyl-1-indanone .Molecular Structure Analysis
The molecular structure of 6-Methoxy-7-nitro-1-indanone consists of 10 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The compound has a complex structure with several functional groups, including a methoxy group, a nitro group, and a carbonyl group.Physical And Chemical Properties Analysis
6-Methoxy-7-nitro-1-indanone has a density of 1.4±0.1 g/cm3, a boiling point of 397.7±42.0 °C at 760 mmHg, and a flash point of 200.5±29.9 °C . It has a molar refractivity of 51.8±0.3 cm3, a polar surface area of 72 Å2, and a molar volume of 150.9±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
Microbiological Transformations
A study by Wieglepp, Hoyer, and Kieslich (1973) investigated the microbiological transformation of a related compound, 5-Methoxy-2-(5-nitrofurfuryliden)-1-indanone, by several microorganisms. This research highlights the potential of microorganisms in chemically modifying compounds like 6-Methoxy-7-nitro-1-indanone, which could have implications in pharmaceutical and biotechnological applications (Wieglepp, Hoyer, & Kieslich, 1973).
Organic Synthesis
Lee et al. (2001) described the Beckmann Rearrangements of 1-Indanone Oxime Derivatives, including 6-nitro-1-indanones, using aluminum chloride. This study provides insights into synthetic routes that could be relevant for 6-Methoxy-7-nitro-1-indanone, particularly in the context of producing complex organic molecules for pharmaceutical purposes (Lee et al., 2001).
Energetic Characterization in Biomass Degradation
Silva, Lima, and da Silva (2018) conducted an energetic study of various indanone derivatives, including 6-methoxy-1-indanone, using calorimetric techniques and computational methodologies. Their work on the enthalpic properties of these compounds could be relevant for understanding the energetic aspects of 6-Methoxy-7-nitro-1-indanone in biomass degradation processes (Silva, Lima, & da Silva, 2018).
Mutagenicity Studies
Bideau, Cotrait, Buisson, and Demerseman (1993) investigated the structure of 6-methoxy-2-nitronaphtho[1,8-bc]pyran, a compound structurally related to 6-Methoxy-7-nitro-1-indanone. Their study provides insights into the mutagenic properties of nitro compounds, which can be essential for understanding the biological and environmental impacts of 6-Methoxy-7-nitro-1-indanone (Bideau, Cotrait, Buisson, & Demerseman, 1993).
Synthetic Routes to Ninhydrins
Heffner and Joullié (1991) described synthetic routes to 5-methoxyninhydrin, starting from 6-methoxy-1-indanone. This study is relevant for understanding the synthetic applications of 6-Methoxy-7-nitro-1-indanone in producing ninhydrin derivatives, which are important in analytical chemistry (Heffner & Joullié, 1991).
Safety And Hazards
6-Methoxy-7-nitro-1-indanone may cause skin and eye irritation and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Eigenschaften
IUPAC Name |
6-methoxy-7-nitro-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-15-8-5-3-6-2-4-7(12)9(6)10(8)11(13)14/h3,5H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJEWECISSPCJAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(CCC2=O)C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80472847 | |
| Record name | 6-Methoxy-7-nitro-1-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80472847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-7-nitro-1-indanone | |
CAS RN |
196597-96-3 | |
| Record name | 6-Methoxy-7-nitro-1-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80472847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-Boc-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

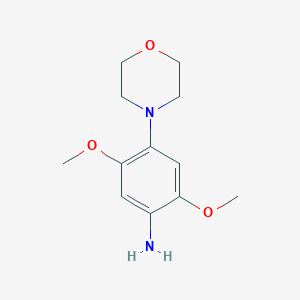
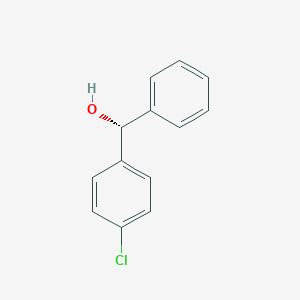
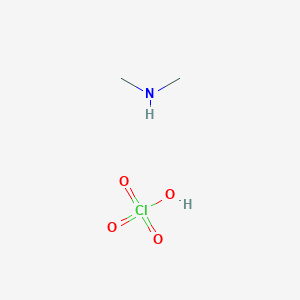
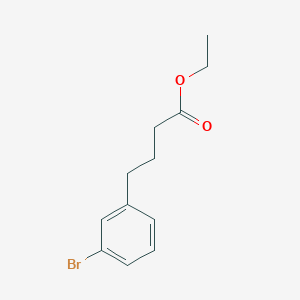
![3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B180003.png)
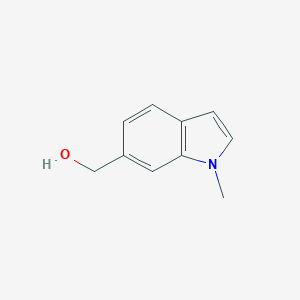
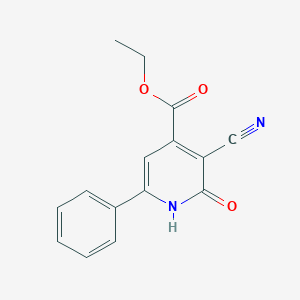
![6-Chloro-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B180012.png)
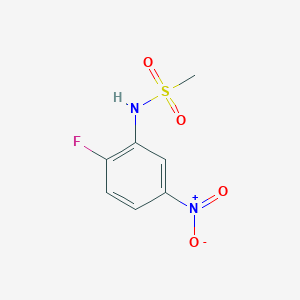
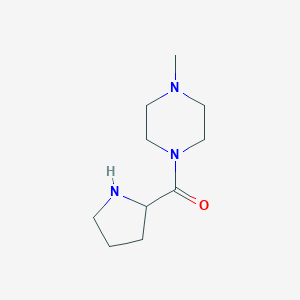
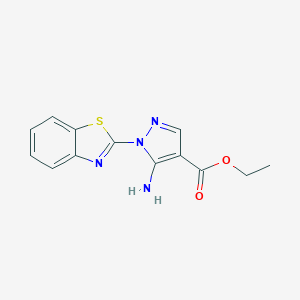
![Propanamide, N-[4-(aminosulfonyl)phenyl]-2-methyl-](/img/structure/B180018.png)
![4-(4'-Methyl-[2,2'-bipyridin]-4-yl)butanoic acid](/img/structure/B180020.png)
